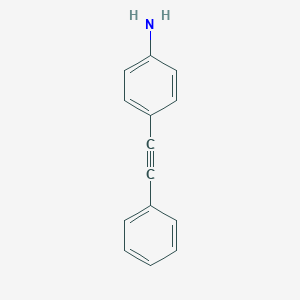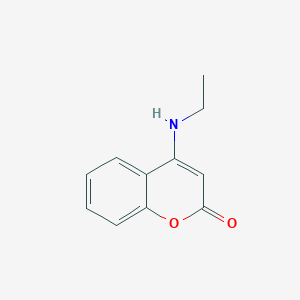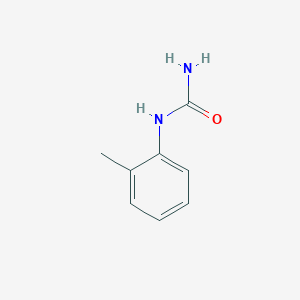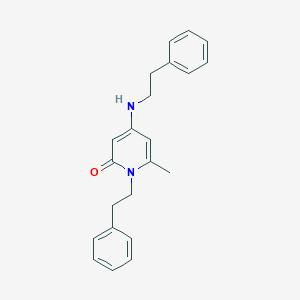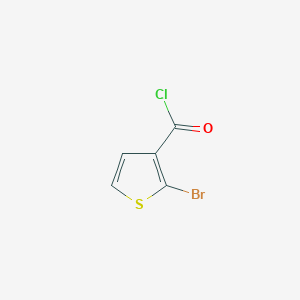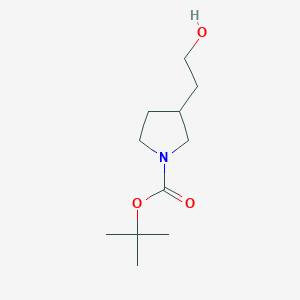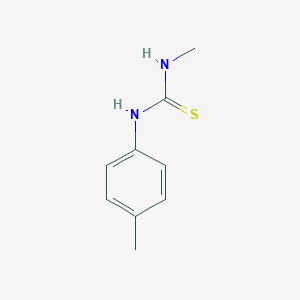
Acetamide, N-(2-chloro-5-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloro-5-nitrophenyl)- is a chemical compound used in scientific research for its unique properties. It is a nitroaromatic compound with a chloro substituent and is commonly referred to as "NCP." In
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reduction of the nitro group by nitroreductase enzymes. This reduction results in the formation of a highly reactive intermediate, which can then react with various targets, including DNA and proteins. The exact mechanism of this reaction is still under investigation, but it is believed to involve the formation of reactive oxygen species and other free radicals.
Effets Biochimiques Et Physiologiques
Acetamide, N-(2-chloro-5-nitrophenyl)- has been shown to have a range of biochemical and physiological effects, depending on the specific system being studied. In bacteria, it has been shown to induce oxidative stress and DNA damage, leading to cell death. In mammalian cells, it has been used to activate prodrugs and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects in certain models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Acetamide, N-(2-chloro-5-nitrophenyl)- is its high specificity for nitroreductase enzymes, making it a useful tool for studying the role of these enzymes in various systems. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one limitation of using Acetamide, N-(2-chloro-5-nitrophenyl)- is its potential toxicity, which can vary depending on the specific system being studied.
Orientations Futures
There are several future directions for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in scientific research. One area of interest is the development of new cancer therapies that utilize nitroreductase activation. Additionally, there is potential for the use of Acetamide, N-(2-chloro-5-nitrophenyl)- in the development of new antibiotics that target bacterial nitroreductase enzymes. Further research is also needed to fully understand the mechanism of action of Acetamide, N-(2-chloro-5-nitrophenyl)- and its potential applications in various systems.
Méthodes De Synthèse
The synthesis of Acetamide, N-(2-chloro-5-nitrophenyl)- involves the reaction of 2-chloro-5-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions and yields Acetamide, N-(2-chloro-5-nitrophenyl)- as a yellow crystalline solid.
Applications De Recherche Scientifique
Acetamide, N-(2-chloro-5-nitrophenyl)- has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is commonly used as a substrate for the detection of nitroreductase activity in bacteria and mammalian cells. Additionally, it has been used to study the role of nitroreductase in the activation of prodrugs and the development of cancer therapies.
Propriétés
Numéro CAS |
4031-81-6 |
|---|---|
Nom du produit |
Acetamide, N-(2-chloro-5-nitrophenyl)- |
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.6 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) |
Clé InChI |
BUZMXMGVGWIAJH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Autres numéros CAS |
4031-81-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



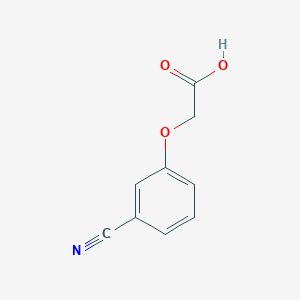
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)

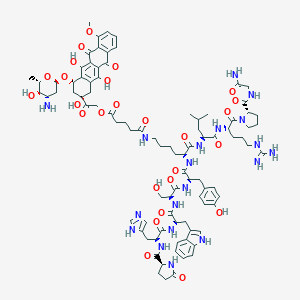
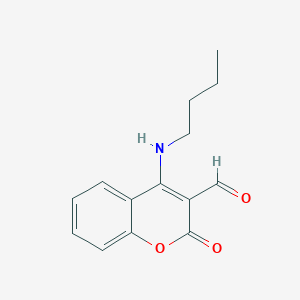
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)

